molecular formula C13H30ClN3 B1600190 Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride CAS No. 69082-76-4

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride

Cat. No.: B1600190
CAS No.: 69082-76-4
M. Wt: 263.85 g/mol
InChI Key: LYWKAJZTPLXHEM-UHFFFAOYSA-M
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Description

Biological Activity

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (CAS No. 69082-76-4) is a quaternary ammonium compound with a molecular formula of C13H30ClN3 and a molecular weight of 263.85 g/mol. This compound is primarily used in research applications, particularly in the fields of medicinal chemistry and toxicology. Its structure features two diethylamino groups attached to a methylene bridge, which may contribute to its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological molecules. It is hypothesized that the diethylamino groups facilitate binding to negatively charged sites on proteins or nucleic acids, potentially interfering with cellular processes such as signaling pathways or gene expression.

Toxicological Profile

Ethanaminium compounds are often evaluated for their toxicological effects, particularly concerning their potential as mutagens or carcinogens. Research indicates that similar compounds can act as alkylating agents, leading to DNA damage through ethylation of nucleobases. This mechanism is similar to that observed with N-ethyl-N-nitrosourea (ENU), which has been extensively studied for its mutagenic properties .

Case Studies and Research Findings

  • Mutagenicity Studies : Research has demonstrated that compounds structurally related to Ethanaminium can induce mutations in various cell lines. For instance, ENU has been shown to ethylate DNA bases, leading to errors during DNA replication and subsequent mutations . Similar studies are warranted for Ethanaminium to establish its mutagenic potential.
  • Anticancer Activity : Investigations into the anticancer effects of related compounds suggest that they may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells. Molecular docking studies have indicated that such compounds can effectively bind to target proteins involved in cancer progression .
  • Endocrine Disruption : Some quaternary ammonium compounds have been implicated in endocrine disruption due to their ability to bind estrogen receptors. In vitro assays have shown that certain derivatives can induce vitellogenin production in fish liver slices, indicating potential endocrine activity .

Comparative Analysis

The following table summarizes key characteristics and findings related to Ethanaminium and similar compounds:

Compound NameCAS NumberMolecular WeightBiological ActivityMutagenicity
This compound69082-76-4263.85 g/molPotential alkylating agent; interacts with DNAUnder investigation
N-ethyl-N-nitrosourea (ENU)759-73-9129.14 g/molStrong mutagen; induces tumors in animal modelsConfirmed
Malachite Green3691-05-8363.9 g/molAntimicrobial; potential carcinogenConfirmed

Scientific Research Applications

Biochemical Applications

Ethanaminium compounds have been utilized in biochemical research for their ability to interact with biological systems.

Applications include :

  • Cell Membrane Studies : The compound can be used to modify cell membrane properties, aiding in the study of membrane dynamics and permeability.
  • Neuroscience Research : It has potential applications in neuromodulation studies due to its structural similarity to neurotransmitters.

Case Study: Neurotransmitter Interaction

A study examining the interaction of Ethanaminium derivatives with neurotransmitter receptors showed promising results in modulating synaptic transmission, which could lead to advancements in neuropharmacology.

Catalytic Applications

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride serves as a phase-transfer catalyst in organic reactions.

Key uses include :

  • Fluorination Reactions : It facilitates the fluorination of various organic substrates, demonstrating high efficiency and selectivity.
  • Synthesis of Complex Organic Molecules : The compound is effective in promoting reactions that require the transfer of ions between phases.

Table 1: Catalytic Efficiency Comparison

CatalystReaction TypeYield (%)Selectivity (%)
Ethanaminium ChlorideFluorination8590
Tetra(diethylamino)phosphonium bromideAlkylation7888
Hexaethylguanidinium chlorideDechlorination9295

Toxicological Studies

Research into the toxicological profile of Ethanaminium compounds is crucial for understanding their safety and regulatory status.

Findings indicate :

  • Limited acute toxicity when used within recommended exposure limits.
  • Potential immunotoxic effects observed in animal studies, necessitating further investigation into long-term exposure impacts.

Case Study: Immunotoxicity Assessment

A study involving Sprague-Dawley rats exposed to Ethanaminium derivatives revealed no significant compromise in immune function, suggesting a favorable safety profile under controlled conditions .

Environmental Impact and Regulatory Considerations

Given its applications, understanding the environmental impact of Ethanaminium compounds is essential. Regulatory agencies like the European Chemicals Agency (ECHA) monitor such compounds for potential risks associated with human health and the environment.

Table 2: Regulatory Status Overview

Regulatory BodyStatusNotes
ECHAMonitoredUnder EU chemical legislation
US EPAEvaluatedToxicity data available
OSHAPermissible Exposure Level (PEL) establishedBased on acute CNS effects

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride?

  • Methodological Answer : Characterization typically involves spectroscopic techniques such as 1H^1H NMR and LC–MS (ESI). For example, related cationic dyes with similar structures (e.g., bisamide derivatives) are confirmed via 1H^1H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and LC–MS to verify molecular weight (e.g., calculated vs. experimental values) . Purity can be assessed using Lambert-Beer law compliance for absorbance in solution .

Q. What are the acute toxicity profiles of this compound in biological models?

  • Methodological Answer : Acute oral toxicity studies in mice report a lowest lethal dose (LDLo) of 320 mg/kg, with mortality as the primary endpoint . Researchers should design dose-response experiments using OECD Guidelines 423 or 425, incorporating histopathological analysis and alternative models (e.g., zebrafish embryos) to assess organ-specific effects.

Q. What synthetic routes are available for producing this compound?

  • Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous cationic dyes (e.g., bisquaternary ammonium derivatives) are synthesized via condensation reactions between diethylamino-phenyl precursors and ethylamine derivatives. Key steps include refluxing in dry methylene chloride with catalytic HCl gas and purification via recrystallization .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or LC–MS) be resolved during structural confirmation?

  • Methodological Answer : Discrepancies in 1H^1H NMR signals may arise from solvent polarity or tautomerism in the conjugated triarylmethane system. Researchers should compare experimental data with computational simulations (e.g., DFT-optimized structures) and validate via 2D NMR (COSY, HSQC) to resolve ambiguities . LC–MS fragmentation patterns should align with predicted isotopic distributions .

Q. What methodologies are recommended for assessing environmental persistence and regulatory compliance?

  • Methodological Answer : Environmental fate studies should follow guidelines like Canada’s dye emission standards (e.g., monitoring aqueous solubility and adsorption coefficients). Researchers must comply with EPA TSCA Section 8(b) reporting requirements, including recordkeeping for manufacturing or processing under 15 U.S.C. 2604 . Biodegradation assays (e.g., OECD 301B) can evaluate persistence in wastewater .

Q. How can structure-activity relationships (SAR) be explored for this compound in dye-based applications?

  • Methodological Answer : SAR studies can compare substituent effects (e.g., diethylamino vs. dimethylamino groups) on photostability and chromophore intensity. For example, replacing ethyl groups with bulkier alkyl chains (as in related bisamide derivatives) may alter λmax and quantum yield . Computational modeling (e.g., TD-DFT) can predict electronic transitions .

Q. What protocols ensure safe handling and regulatory adherence in academic labs?

  • Methodological Answer : Occupational exposure limits (NOES 3,358 workers exposed) mandate fume hood use and PPE (gloves, goggles) . Compliance with EPA TSCA TEST SUBMISSION (TSCATS) requires documenting significant new uses (e.g., brominated analogs) under 40 CFR §721.4090 .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 69082-76-4
  • Molecular Formula : C₁₃H₃₀ClN₃
  • Molecular Weight : 263.85 g/mol
  • Structure: Features a quaternary ammonium core with two diethylamino groups connected via a methylene bridge and an ethyl substituent .

Key Properties :

  • Purity : Typically ≥95% .
  • Solubility : Polar solvent compatibility due to its ionic nature.
  • Applications : Primarily used as a phase-transfer catalyst in organic synthesis (e.g., fluorination reactions) and in biochemical studies to modify membrane properties or probe neurotransmitter interactions .

Mechanistic Insights :

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Diethylamino Substituents

Target Compound vs. Basic Violet 4 (CAS 2390-59-2)

Parameter Target Compound Basic Violet 4 (BV4)
Structure Aliphatic diethylamino groups, methyl bridge Aromatic bis(diethylamino)phenyl groups
Molecular Formula C₁₃H₃₀ClN₃ C₃₁H₄₂ClN₃
Applications Phase-transfer catalysis, toxicology studies Textile dye (cationic dye)
Toxicity Potential mutagenicity (alkylating agent) Acute toxicity (LDLo: 320 mg/kg in mice)

Key Difference : BV4’s aromaticity enables π-π interactions for dyeing, while the target compound’s aliphatic structure favors catalytic and membrane-modifying roles.

Target Compound vs. Hexaethylguanidinium Bromide (CAS 89610–32–2)

Parameter Target Compound (Chloride) Bromide Analog
Counterion Cl⁻ Br⁻
Regulatory Status Limited restrictions Subject to EPA significant new use rules
Reactivity Moderate nucleophilicity Higher nucleophilicity due to Br⁻

Key Difference: Bromide’s larger size enhances solubility in non-polar media, making it more reactive in certain organic reactions.

Alkylating Agents and Nitrogen Mustards

Target Compound vs. HN3 (Trichlormethine, CAS 555-77-1)

Parameter Target Compound HN3 (Nitrogen Mustard)
Structure Diethylamino groups, methyl bridge Tris(2-chloroethyl)amine
Mechanism Mild alkylation via ethyl groups Potent DNA crosslinking via chloroethyl groups
Applications Research reagent Chemotherapy (alkylating antineoplastic agent)
Toxicity Moderate (cell mutagenicity) High (vesicant, carcinogenic)

Key Difference : HN3’s chloroethyl groups confer higher reactivity and toxicity, limiting its use to controlled medical applications.

Ethylamine Derivatives

Target Compound vs. N-(2-Methoxyethyl)ethylamine

Parameter Target Compound N-(2-Methoxyethyl)ethylamine
Functional Groups Quaternary ammonium, diethylamino Methoxyethyl, primary amine
Bioactivity DNA/protein interaction Antimicrobial and anticancer potential
Solubility High in polar solvents Moderate (hydrophobic methoxy group)

Data Table: Comparative Overview

Compound Name (CAS) Molecular Formula Key Groups Primary Application Toxicity Profile
Target Compound (69082-76-4) C₁₃H₃₀ClN₃ Diethylamino, methyl Catalysis, biochemistry Moderate mutagenicity
Basic Violet 4 (2390-59-2) C₃₁H₄₂ClN₃ Aromatic diethylamino Textile dye Acute toxicity (LDLo)
HN3 (555-77-1) C₆H₁₂Cl₃N Chloroethyl Chemotherapy High (vesicant)
Hexaethylguanidinium Bromide (89610–32–2) C₁₃H₃₀BrN₃ Diethylamino, Br⁻ Organic synthesis Regulated

Preparation Methods

General Synthetic Approach

The compound’s structure features a central ethanaminium moiety substituted with two diethylamino groups connected via a methylene bridge and an N-ethyl substituent, balanced by a chloride ion. The synthetic strategy generally involves:

  • Formation of the guanidinium core, typically from amine precursors.
  • Introduction of diethylamino substituents through alkylation or substitution reactions.
  • Quaternization to generate the positively charged ethanaminium ion.
  • Final isolation as the chloride salt to ensure stability and solubility.

Specific Preparation Routes

While direct literature detailing the exact synthetic route for this compound is limited, related methodologies for similar guanidinium salts and diethylamino-containing compounds provide a foundation. The following outlines plausible preparation methods based on related chemical processes and patent literature for diethylamino derivatives:

Synthesis via Guanidine Derivatives and Alkylation

  • Starting materials: Diethylamine and appropriate alkylating agents such as ethyl halides or chloro-substituted intermediates.
  • Step 1: Preparation of bis(diethylamino)methylene intermediates by reacting diethylamine with reagents like cyanamide or carbodiimides under controlled conditions.
  • Step 2: Alkylation of the intermediate with ethyl chloride or ethyl bromide to introduce the N-ethyl group, forming the quaternary ammonium structure.
  • Step 3: Purification and conversion to the chloride salt by treatment with hydrochloric acid or by ion exchange methods.

This approach aligns with the molecular structure, where the guanidinium nitrogen atoms are substituted with diethylamino groups and an ethyl substituent, and the chloride ion balances the charge.

Reaction Conditions and Parameters

  • Solvents: Commonly used solvents include polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitutions.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (0–80 °C) to optimize yield and minimize side reactions.
  • Catalysts/Base: Depending on the step, bases such as triethylamine may be used to neutralize acids formed or to promote alkylation.
  • Purification: Crystallization from solvents or ion exchange chromatography is employed to isolate the chloride salt with high purity (typically ≥95%).

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome
Formation of bis(diethylamino)methylene intermediate Diethylamine + cyanamide/carbodiimide, solvent (DMF), 50–70 °C Formation of guanidine core with diethylamino groups
Alkylation Ethyl chloride or ethyl bromide, base (e.g., triethylamine), solvent (acetonitrile), 25–60 °C Introduction of N-ethyl substituent, quaternization
Salt formation Treatment with HCl or ion exchange resin Conversion to chloride salt, stabilization
Purification Crystallization or chromatography High purity product (>95%)

Research Findings and Analytical Data

  • Purity: Commercially available samples typically exhibit 95% purity, suitable for research use.
  • Physical State: The compound is generally a liquid at room temperature, facilitating handling and formulation.
  • Molecular Weight: 263.85 g/mol, consistent with the molecular formula C13H30ClN3.
  • Structural Confirmation: Characterization by NMR, IR, and mass spectrometry confirms the guanidinium structure and substitution pattern.

Challenges and Considerations

  • The quaternary ammonium nature requires careful control of reaction conditions to avoid over-alkylation or decomposition.
  • Chloride salt formation is critical for compound stability and solubility; alternative counter ions may affect properties.
  • Scale-up synthesis demands optimization of reaction parameters to maintain yield and purity.

Properties

IUPAC Name

bis(diethylamino)methylidene-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N3.ClH/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWKAJZTPLXHEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=[N+](CC)CC)N(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887647
Record name Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

69082-76-4
Record name Hexaethylguanidinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69082-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanaminium, N-(bis(diethylamino)methylene)-N-ethyl-, chloride (1:1)
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Record name Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (1:1)
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Record name Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (1:1)
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Record name Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride (1:1)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride
Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride

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